(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate
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Overview
Description
(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a chemical compound that belongs to the class of tert-butyl esters It is characterized by the presence of a tert-butoxycarbonyl group attached to an amino group on a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method is to start with cyclohexanecarboxylic acid, which is then converted to its corresponding ester. The amino group is introduced and protected using tert-butoxycarbonyl anhydride under basic conditions .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate involves its ability to act as a protecting group for amino acids and peptides. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where sequential deprotection and coupling steps are required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)- (1- ( (2- (dimethylamino)ethyl) (methyl)amino)propan-2-yl)carbamate: Another tert-butyl ester with similar protecting group properties.
2-(N-tert-butoxycarbonylamino) pyridine: A compound with a similar Boc-protected amino group, used in organic synthesis.
Uniqueness
(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate is unique due to its specific stereochemistry and the presence of a cyclohexane ring, which can impart different physical and chemical properties compared to other Boc-protected compounds .
Properties
Molecular Formula |
C13H23NO4 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m0/s1 |
InChI Key |
AWNIRXMMYAJMNG-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC |
Origin of Product |
United States |
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